Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-fluorophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate
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Overview
Description
Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-fluorophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate is a complex organic compound with a unique structure that includes ethoxycarbonyl, fluorophenyl, and pyrrol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-fluorophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl 4-aminobenzoate with 4-fluorobenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-fluorophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-fluorophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-fluorophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate
- Ethyl (4-fluorobenzoyl)acetate
- 4-Ethoxycarbonylphenylboronic acid
Uniqueness
Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-fluorophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C28H25FN2O5 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
ethyl 4-[[1-(4-ethoxycarbonylphenyl)-2-(4-fluorophenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate |
InChI |
InChI=1S/C28H25FN2O5/c1-3-35-27(33)19-7-13-22(14-8-19)30-24-17-25(18-5-11-21(29)12-6-18)31(26(24)32)23-15-9-20(10-16-23)28(34)36-4-2/h5-17,25,30H,3-4H2,1-2H3 |
InChI Key |
AWEVKFAHYRMWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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